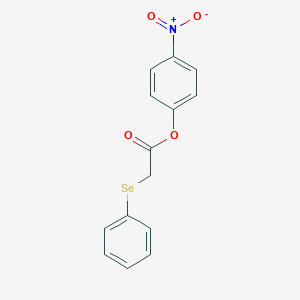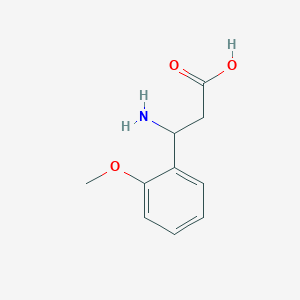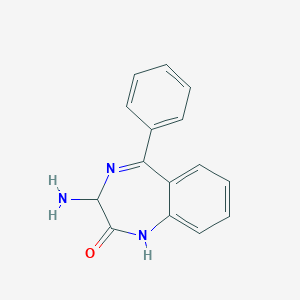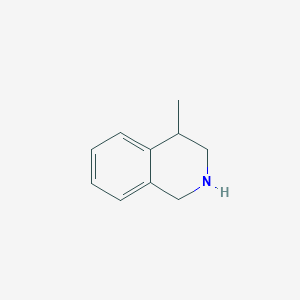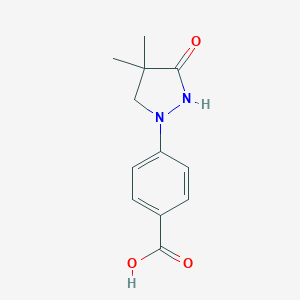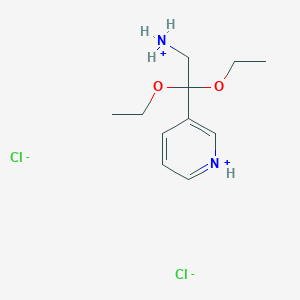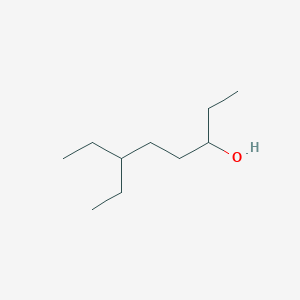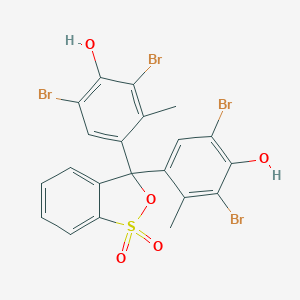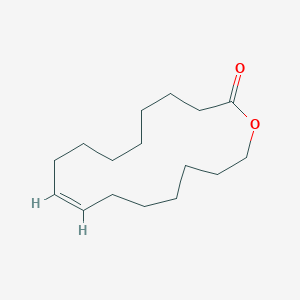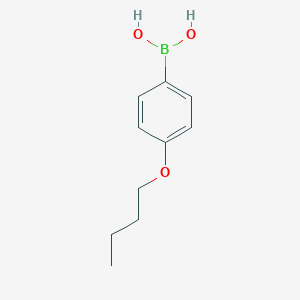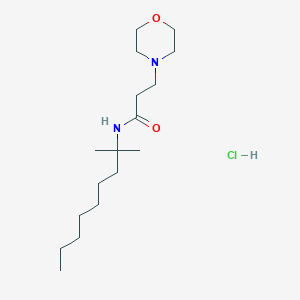
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound that is used in scientific research for various purposes. It is also known as DMOPA-HCl and is a white crystalline powder. This compound is used in the research of various diseases and disorders, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of DMOPA-HCl involves the inhibition of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO, DMOPA-HCl increases the levels of these neurotransmitters in the brain, leading to its therapeutic effects.
生化和生理效应
DMOPA-HCl has been found to have various biochemical and physiological effects. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its therapeutic effects. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
实验室实验的优点和局限性
DMOPA-HCl has various advantages and limitations for lab experiments. Its advantages include its ability to increase the levels of neurotransmitters in the brain, making it useful in the research of various diseases and disorders. Its limitations include its potential toxicity and side effects, which need to be carefully monitored.
未来方向
For research include studying its effects on other neurotransmitters and diseases, as well as developing new and improved synthesis methods.
合成方法
The synthesis method of DMOPA-HCl involves the reaction of 4-morpholinepropionamide with 1,1-dimethyloctylamine in the presence of hydrochloric acid. The reaction takes place at a specific temperature and pressure, and the resulting compound is purified using various techniques.
科学研究应用
DMOPA-HCl is used in scientific research for various purposes. It is used in the research of Parkinson's disease, as it has been found to increase the levels of dopamine in the brain. It is also used in the research of schizophrenia, depression, and anxiety disorders. DMOPA-HCl has been found to have anxiolytic and antidepressant effects in animal models.
属性
CAS 编号 |
111091-26-0 |
|---|---|
产品名称 |
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride |
分子式 |
C17H35ClN2O2 |
分子量 |
334.9 g/mol |
IUPAC 名称 |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI 键 |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
规范 SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
其他 CAS 编号 |
111091-26-0 |
同义词 |
TR 428 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



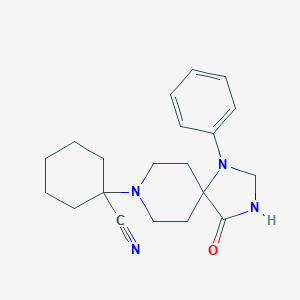
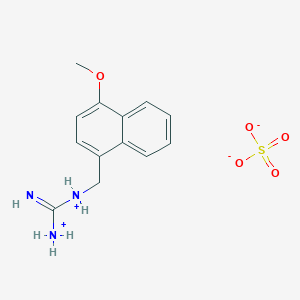
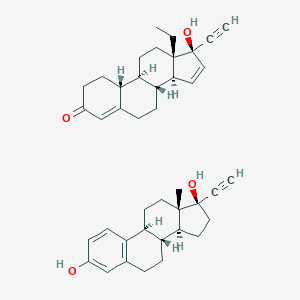
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
